molecular formula C17H20N2O6S2 B12212921 (2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

(2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid

Cat. No.: B12212921
M. Wt: 412.5 g/mol
InChI Key: ZDMBMAQWDXCZAD-UHFFFAOYSA-N
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Description

(2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylphenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethylphenyl group is then introduced via a substitution reaction, followed by the attachment of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The dimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of (2-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and dimethylphenyl group may facilitate binding to specific sites, leading to changes in biological activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Properties

Molecular Formula

C17H20N2O6S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[2-[[3-(3,4-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C17H20N2O6S2/c1-10-3-4-12(5-11(10)2)19-13-8-27(23,24)9-14(13)26-17(19)18-15(20)6-25-7-16(21)22/h3-5,13-14H,6-9H2,1-2H3,(H,21,22)

InChI Key

ZDMBMAQWDXCZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)COCC(=O)O)C

Origin of Product

United States

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